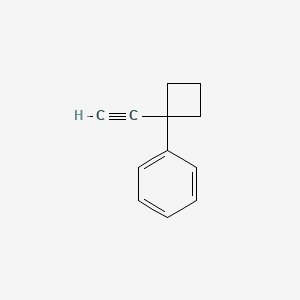
(1-Ethynyl-cyclobutyl)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethynyl-cyclobutyl)-benzene is an organic compound characterized by the presence of a benzene ring attached to a cyclobutyl group, which in turn is bonded to an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethynyl-cyclobutyl)-benzene typically involves the following steps:
Formation of Cyclobutyl Group: The cyclobutyl group can be synthesized through a of appropriate precursors.
Attachment of Ethynyl Group: The ethynyl group is introduced via a coupling reaction, often using reagents like acetylene or its derivatives.
Benzene Ring Attachment: The final step involves the attachment of the benzene ring through a Friedel-Crafts alkylation reaction, using catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure efficient production.
化学反応の分析
Types of Reactions
(1-Ethynyl-cyclobutyl)-benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-cyclobutyl-benzene.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
(1-Ethynyl-cyclobutyl)-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Ethynyl-cyclobutyl)-benzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
(1-Ethynyl-cyclobutyl)-pyridine: Similar structure but with a pyridine ring instead of benzene.
(1-Ethynyl-cyclobutyl)-toluene: Contains a methyl group on the benzene ring.
(1-Ethynyl-cyclobutyl)-phenol: Contains a hydroxyl group on the benzene ring.
Uniqueness
(1-Ethynyl-cyclobutyl)-benzene is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the ethynyl group allows for versatile chemical modifications, while the cyclobutyl group introduces strain and rigidity, influencing the compound’s physical and chemical properties.
特性
分子式 |
C12H12 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
(1-ethynylcyclobutyl)benzene |
InChI |
InChI=1S/C12H12/c1-2-12(9-6-10-12)11-7-4-3-5-8-11/h1,3-5,7-8H,6,9-10H2 |
InChIキー |
RGCKJPDKEZAEEY-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


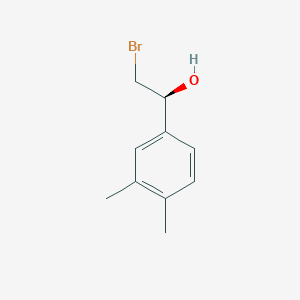

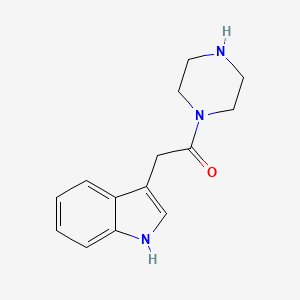
![2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B13180947.png)
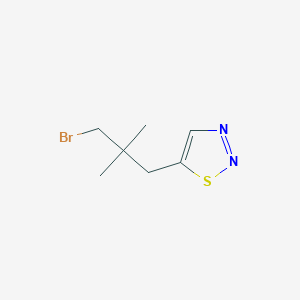
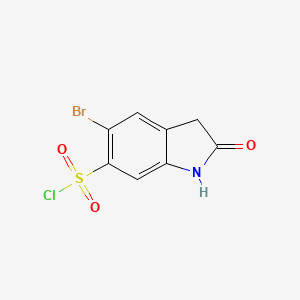
![4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13180972.png)
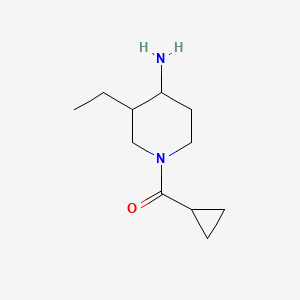
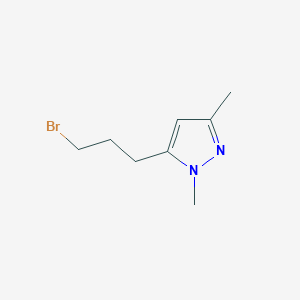
![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)
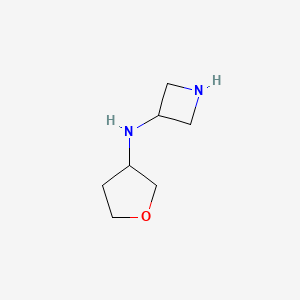

![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)
